1,2-Dichlorobenzene-D4

Descripción general

Descripción

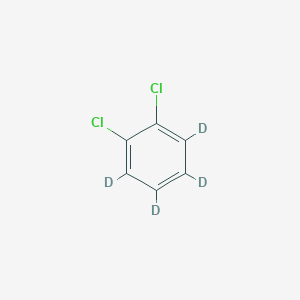

1,2-Dichlorobenzene-D4, also known as 1,2-Dichloro-3,4,5,6-tetradeuterobenzene, is a deuterated form of 1,2-Dichlorobenzene. It is a derivative of benzene where two adjacent hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Aplicaciones Científicas De Investigación

1,2-Dichlorobenzene-D4 is widely used in scientific research, particularly in:

NMR Spectroscopy: Due to its deuterated nature, it is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.

Chemical Synthesis: It serves as a precursor in the synthesis of other deuterated compounds.

Environmental Studies: It is used to trace the environmental fate and transport of chlorinated compounds.

Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in studies involving metabolic pathways and drug interactions

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dichlorobenzene-D4 is the respiratory system . It is known to cause irritation and potential damage to this system .

Mode of Action

This compound is a deuterated NMR solvent that is useful in NMR-based research and analyses . It is used as a precursor chemical in the synthesis of agrochemicals . .

Biochemical Pathways

It is known that chlorobenzenes are metabolized by microsomal oxidation to form arene oxide intermediates and then further to their corresponding chlorophenols . These are excreted in the urine as mercapturic acids after conjugation with glutathione or as glucuronic acid or sulfate conjugates .

Pharmacokinetics

Chlorobenzenes, including this compound, are readily adsorbed from the gastrointestinal tract . They are distributed into highly perfused tissues and accumulate in lipid tissues . Lipid accumulation is greatest for the more highly chlorinated chlorobenzene compounds . A small percentage are eliminated unchanged in expired air or feces .

Result of Action

It is known that exposure to chlorobenzenes can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

This compound is sensitive to exposure to moist air or water . It is incompatible with metals and strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

Análisis Bioquímico

Biochemical Properties

It is known that 1,2-Dichlorobenzene-D4 is a side product of the production of chlorobenzene . It is used as a deuterated NMR solvent, which is useful in NMR-based research and analyses .

Molecular Mechanism

It is known that this compound is a side product of the production of chlorobenzene

Temporal Effects in Laboratory Settings

It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .

Metabolic Pathways

It is known that this compound is a side product of the production of chlorobenzene

Transport and Distribution

It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .

Subcellular Localization

It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .

Métodos De Preparación

1,2-Dichlorobenzene-D4 can be synthesized through the deuteration of 1,2-Dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated reagents under specific reaction conditions. Industrial production methods typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Análisis De Reacciones Químicas

1,2-Dichlorobenzene-D4 undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form chlorinated phenols or quinones.

Reduction Reactions: It can be reduced to form deuterated benzene derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. .

Comparación Con Compuestos Similares

1,2-Dichlorobenzene-D4 is unique due to its deuterated nature. Similar compounds include:

1,2-Dichlorobenzene: The non-deuterated form, which is less stable in NMR studies.

1,4-Dichlorobenzene: An isomer with chlorine atoms in the para position, used in similar applications but with different chemical properties.

1,2-Dibromobenzene: A brominated analog with different reactivity and applications.

1,2-Difluorobenzene: A fluorinated analog used in various chemical and industrial applications

Actividad Biológica

1,2-Dichlorobenzene-D4 (DCB-D4) is a deuterated form of 1,2-dichlorobenzene, a compound widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with DCB-D4.

1,2-Dichlorobenzene (DCB) is characterized by its two chlorine atoms attached to adjacent carbon atoms on a benzene ring. The deuterated variant, DCB-D4, is used primarily in research to trace metabolic pathways due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.

Metabolism

The metabolism of DCB involves cytochrome P450 enzymes, particularly CYP2B1/2 and CYP2E1, which facilitate the conversion of DCB into dichlorophenol derivatives. These metabolites can further undergo oxidation to form hydroquinones and catechols, which are subsequently excreted as glucuronide or sulfate conjugates in urine .

In Vivo Studies

Research indicates that DCB exhibits low acute toxicity. In a two-year study involving rats and mice, no carcinogenic effects were observed at doses up to 120 mg/kg body weight (bw). The no-observed-adverse-effect level (NOAEL) was determined to be 60 mg/kg bw based on renal effects observed in male mice .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg bw) | Observations |

|---|---|---|---|

| Oral Toxicity | Rats/Mice | 120 | No carcinogenicity detected |

| Chronic Exposure | Rats | 60 | NOAEL established; renal effects noted |

| Acute Exposure | Humans | <100 ppm | Irritation symptoms reported |

Human Studies

Human exposure studies have shown that DCB can cause irritation of the eyes and respiratory tract. A notable case involved workers exposed to DCB vapors for four days, leading to symptoms such as headache and throat irritation .

Environmental Impact and Biodegradation

The biodegradability of DCB varies significantly across studies. Some reports indicate negligible degradation under specific conditions, while others demonstrate substantial breakdown by microbial populations. For instance, one study showed an 18% degradation after five days when inoculated with municipal sewage bacteria .

Table 2: Biodegradation Studies of DCB

| Study Reference | Initial Concentration (mg/L) | Degradation (%) After Time (Days) |

|---|---|---|

| Canton et al. | 4 | 0 |

| Hoechst | 4 | 18 (5 days), 93 (28 days) |

Case Study: Sister Chromatid Exchange

In vitro studies have demonstrated that DCB can induce sister chromatid exchanges in Chinese hamster ovary cells when metabolic activation is present. This suggests potential genotoxic effects under certain conditions .

Case Study: Mutagenicity Tests

Studies conducted on mouse lymphoma cells indicated an increased mutation frequency in the presence of metabolic activation, reinforcing concerns about the mutagenic potential of DCB .

Propiedades

IUPAC Name |

1,2-dichloro-3,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944591 | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | o-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2199-69-1 | |

| Record name | 1,2-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dichloro(2H4)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-dichloro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.